2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzopyran ring fused with a dioxaborolane moiety. It is used in various chemical reactions, particularly in organic synthesis, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-5-ylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzopyran derivatives .
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1-benzopyran-5-ylboronic acid
- 2-phenyl-3,4-dihydro-2H-1-benzopyran
- 2-(4-methoxyphenyl)-1-benzopyran-4-one
Uniqueness
Compared to similar compounds, 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C15H21BO3 |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5,8-9H,6-7,10H2,1-4H3 |
InChI Key |
WNOVDUGKXZPAIQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCOC3=CC=C2 |
Origin of Product |
United States |
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